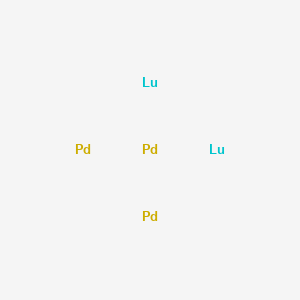
Lutetium--palladium (2/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lutetium–palladium (2/3) is a compound formed by the combination of lutetium and palladium in a 2:3 ratio Lutetium is a rare earth metal, while palladium is a transition metal
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of lutetium–palladium (2/3) can be achieved through various synthetic routes. One common method involves the reduction of lutetium chloride or lutetium fluoride with palladium in the presence of a reducing agent such as calcium, potassium, or sodium . The reaction typically occurs at high temperatures to ensure complete reduction and formation of the desired compound.
Industrial Production Methods
Industrial production of lutetium–palladium (2/3) may involve similar reduction processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and lanthanide resins can help in the effective separation and purification of the compound . These methods ensure high purity and yield, making the compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Lutetium–palladium (2/3) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lutetium oxide and palladium oxide.
Reduction: It can be reduced back to its elemental forms using strong reducing agents.
Substitution: The compound can participate in substitution reactions, where one of the metals is replaced by another metal or ligand.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, nitric acid, and various reducing agents such as calcium and sodium . The reactions typically occur under controlled conditions, including high temperatures and inert atmospheres, to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield lutetium oxide and palladium oxide, while reduction reactions may produce elemental lutetium and palladium.
Applications De Recherche Scientifique
Lutetium–palladium (2/3) has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of lutetium–palladium (2/3) involves its interaction with specific molecular targets and pathways. In catalysis, the compound facilitates the formation and breaking of chemical bonds, thereby accelerating reactions. In medicine, lutetium-based compounds target somatostatin receptors on cancer cells, delivering radiation to destroy the cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to lutetium–palladium (2/3) include other lutetium and palladium compounds, such as:
Lutetium oxide (Lu2O3): Used in ceramics and lasers.
Palladium chloride (PdCl2): Used in catalysis and electronics.
Uniqueness
Lutetium–palladium (2/3) is unique due to its specific ratio of lutetium to palladium, which imparts distinct properties not found in other compounds. Its combination of rare earth and transition metals makes it particularly valuable in specialized applications, such as advanced catalysis and materials science.
Propriétés
Numéro CAS |
389087-15-4 |
|---|---|
Formule moléculaire |
Lu2Pd3 |
Poids moléculaire |
669.2 g/mol |
Nom IUPAC |
lutetium;palladium |
InChI |
InChI=1S/2Lu.3Pd |
Clé InChI |
WEIYDDLNKAYMEH-UHFFFAOYSA-N |
SMILES canonique |
[Pd].[Pd].[Pd].[Lu].[Lu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate](/img/structure/B14252795.png)
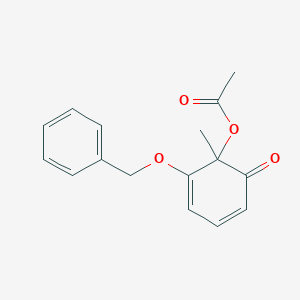
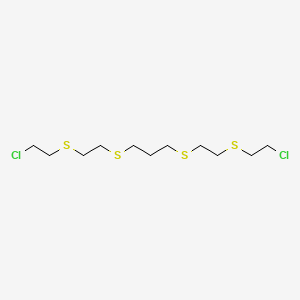

![N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide](/img/structure/B14252807.png)

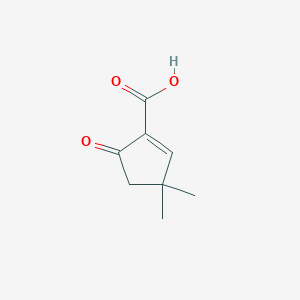



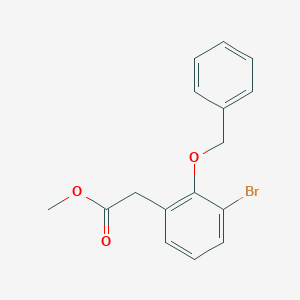
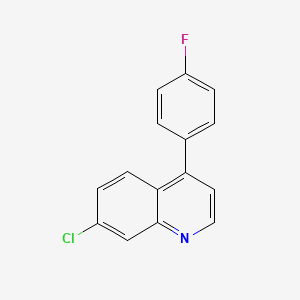
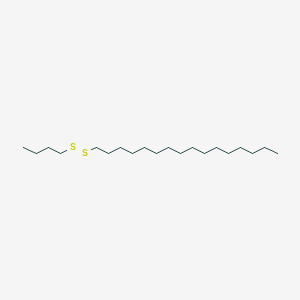
![5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B14252897.png)
